molecular formula C18H14N2O3S B2683800 3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 1986427-77-3

3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2683800
CAS No.: 1986427-77-3
M. Wt: 338.38
InChI Key: NQKLQRQTARKXEW-UHFFFAOYSA-N
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Description

3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Pharmacological Activities

  • Synthesis of Novel Compounds : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) in "Molecules" details the synthesis of novel compounds derived from visnagenone and khellinone, including similar benzofuran and pyrimidine structures. These compounds showed potential as cyclooxygenase inhibitors and had significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Activity : The synthesis and mass spectral fragmentation patterns of nitrogen heterocycles, including those with benzyl and methoxy substituents, were explored by Sherif (2014) in "Research on Chemical Intermediates". These compounds could have implications in antimicrobial research (Sherif, 2014).

  • Antiproliferative Properties : Yokota et al. (2012) in the "Beilstein Journal of Organic Chemistry" synthesized fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine derivatives, which may have applications in studying cell biology and potentially in antiproliferative research (Yokota et al., 2012).

  • Inhibition of Pneumocystis carinii and Other Pathogens : Rosowsky, Forsch, and Queener (2002) in "Journal of Medicinal Chemistry" studied dihydrofolate reductase inhibitors, including pyrimidine derivatives, for their potential in inhibiting Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium, indicating potential applications in treating opportunistic infections in AIDS patients (Rosowsky, Forsch, & Queener, 2002).

  • Potential Use in Organic Synthesis and Material Science : Studies by Ma et al. (2016) in "Green Chemistry" and by Zanobini, Brandi, and Meijere (2006) in "European Journal of Organic Chemistry" explore the use of pyrimidine derivatives in various synthetic processes, suggesting their utility in organic synthesis and potentially in material science (Ma et al., 2016); (Zanobini, Brandi, & Meijere, 2006).

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-22-13-8-4-2-6-11(13)10-20-17(21)16-15(19-18(20)24)12-7-3-5-9-14(12)23-16/h2-9H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKLQRQTARKXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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